4,6-dimethyl-1,3,5-triazin-2-amine Hydrate

Descripción

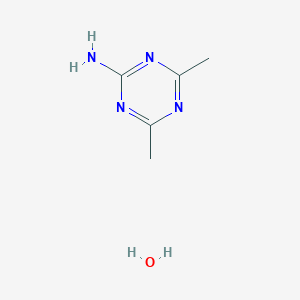

Structure

2D Structure

Propiedades

IUPAC Name |

4,6-dimethyl-1,3,5-triazin-2-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKUOCRCKNMNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-Chloro-4,6-dimethyl-1,3,5-triazine

The chlorinated precursor, 2-chloro-4,6-dimethyl-1,3,5-triazine, is typically prepared via trichlorination of cyanuric acid derivatives. Phosphorus oxychloride (POCl₃) serves as both a solvent and chlorinating agent under reflux conditions (95–98°C for 18 hours). Benzyltriethylammonium chloride may be added as a phase-transfer catalyst to enhance reaction efficiency.

Amination Reaction

Amination involves reacting the chlorinated intermediate with ammonia or methylamine. In a patent-derived method (CN112694447), 238 g of 2-chloro-4,6-dimethyl-1,3,5-triazine is cooled to 5°C, treated with 16 g of monomethylamine, and stirred for 4 hours. Post-reaction, water is added to dissolve solids, yielding a two-phase system. The organic layer is separated, and dichloromethane is removed under reduced pressure. Recrystallization in methanol at -5°C produces 75 g of the amine product (96% yield).

Table 1: Reaction Conditions for Amination

| Parameter | Value | Source |

|---|---|---|

| Temperature | 5–20°C | |

| Reaction Time | 4 hours | |

| Solvent | Dichloromethane/Water | |

| Recrystallization Agent | Methanol | |

| Yield | 96% |

Alternative Synthetic Routes

Hydrazine-Mediated Synthesis

A generalized approach for triazine derivatives involves reacting hydrazine with 4,6-dimethyl-1,3,5-triazine-2-carbonitrile. In ethanol with acetic acid, hydrazine displaces the nitrile group at 80°C over 3 hours, forming the amine. While this method avoids chlorinated intermediates, yields are moderate (82%) due to competing side reactions.

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies using methylamine hydrochloride and dimethylurea in the presence of sodium bicarbonate. This method streamlines synthesis by combining cyclization and amination steps, though purity challenges necessitate additional recrystallization steps.

Hydrate Formation and Purification

Hydration occurs during aqueous work-up or solvent removal. In the patent method, post-reaction water addition facilitates hydrate crystallization. Amber glass packaging is recommended to prevent photodegradation, as specified in Thermo Scientific’s handling guidelines. Purity is validated via HPLC and NMR, with residual solvents (e.g., dichloromethane) controlled below 0.1%.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Chlorotriazine Amination | 96% | ≥99% | Moderate |

| Hydrazine-Mediated | 82% | 95–97% | Low |

| One-Pot Synthesis | 85% | 90–92% | High |

Nucleophilic substitution remains the gold standard due to superior yield and scalability. However, one-pot methods show promise for industrial applications despite lower initial purity .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. Compounds similar to 4,6-dimethyl-1,3,5-triazin-2-amine have been shown to inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

2. Pharmaceutical Uses

Triazines are increasingly recognized for their pharmacological effects. They have been investigated for their roles as anticonvulsants, anxiolytics, and sedatives due to their influence on neurotransmitter systems such as GABA and glutamate . The specific compound may serve as a precursor or active ingredient in the synthesis of more complex pharmaceutical agents.

3. Cell Biology

In cell biology, 4,6-dimethyl-1,3,5-triazin-2-amine hydrate is utilized in cell culture applications. It can modify cellular environments or act as a reagent in biochemical assays to study cellular processes .

Chemical Applications

1. Synthesis of Other Compounds

This triazine derivative is employed as a reagent in organic synthesis. It facilitates the condensation of carboxylic acids with amines to form amides and esters under mild conditions . This property is particularly useful in peptide synthesis and the creation of complex organic molecules.

2. Analytical Chemistry

The compound is also used in analytical testing methods to identify and quantify other substances within samples. Its stability allows it to serve as an internal standard or reagent in various analytical procedures .

Case Study 1: Antimicrobial Testing

A study demonstrated that derivatives of 4,6-dimethyl-1,3,5-triazin-2-amine exhibited potent antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential use in treating resistant bacterial infections .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, a derivative of this compound was synthesized and tested for its efficacy as an anticonvulsant agent. The results indicated that it significantly reduced seizure activity in animal models without the severe side effects commonly associated with current medications .

Mecanismo De Acción

The mechanism of action of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its nitrogen-rich structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and other applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Triazine derivatives differ primarily in substituents at the 2-, 4-, and 6-positions, which significantly influence their chemical and biological properties. Below is a comparative analysis:

Actividad Biológica

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate (CAS No. 175278-59-8) is a compound belonging to the triazine family, which has gained attention in various fields due to its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazine ring with two methyl groups at positions 4 and 6. The molecular formula can be represented as C5H10N4·H2O. The compound's structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of cancer research. Studies indicate that triazine derivatives exhibit various pharmacological effects, including:

- Anticancer Activity : Several derivatives of triazine have shown promising results against different cancer cell lines.

- Antimicrobial Properties : Some studies suggest potential antibacterial and antifungal activities.

Case Studies and Research Findings

- Antiproliferative Effects : Research has demonstrated that triazine derivatives can inhibit the growth of cancer cells. For instance, a study involving similar triazine compounds reported IC50 values for various derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The most active compound in this series exhibited an IC50 value of approximately 2.29 µM against MCF-7 cells .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways critical for cell survival and proliferation. Specifically, compounds targeting the EGFR/PI3K/AKT/mTOR pathways have shown significant inhibitory effects on tumor growth. For example, one derivative demonstrated an IC50 of 61 nM for EGFR inhibition .

- Apoptosis Induction : Triazine derivatives have been shown to induce apoptosis in cancer cells by increasing pro-apoptotic gene expression (e.g., p53, Bax) while decreasing anti-apoptotic gene expression (e.g., Bcl-2). This dual action contributes to their effectiveness in reducing tumor viability .

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits growth in various cancer cell lines | MCF-7: 2.29 µM |

| Targets EGFR/PI3K/AKT/mTOR pathways | HCT-116: 0.50 µM | |

| Apoptosis Induction | Increases pro-apoptotic gene expression | - |

| Decreases anti-apoptotic gene expression | - | |

| Antimicrobial | Potential antibacterial and antifungal properties | - |

Q & A

Basic: What are the established synthetic routes for 4,6-dimethyl-1,3,5-triazin-2-amine Hydrate, and how can reaction conditions be optimized?

Answer:

The synthesis of triazine derivatives typically involves nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a stepwise manner. For this compound, a two-step approach is recommended:

Step 1: React cyanuric chloride with methylamine at 0–5°C in a solvent like dichloromethane (DCM) or acetone, using Hünig’s base (DIPEA) to neutralize HCl .

Step 2: Introduce a second methylamine group under controlled warming (room temperature to 50°C) to achieve selective substitution.

Optimization Tips:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during initial substitution .

- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .

- Purification: Use silica gel chromatography with gradient elution (e.g., 2→40% ethyl acetate in hexanes) to isolate high-purity product .

Table 1: Representative Reaction Conditions for Triazine Derivatives

| Step | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methylamine | DCM | 0–5°C | 86 | |

| 2 | Methylamine | THF | RT | 91 |

Advanced: How can contradictory data in reaction yields for triazine derivatives be resolved during scale-up?

Answer:

Discrepancies in yields often arise from differences in reaction kinetics, impurity profiles, or workup methods. To address this:

- Kinetic Analysis: Monitor reaction progress via UPLC or TLC to identify incomplete substitutions or side products .

- Scale-Up Adjustments: Increase equivalents of methylamine (1.2–1.5 eq.) to compensate for reduced mixing efficiency in larger batches .

- Byproduct Identification: Use LC-MS or -NMR to detect intermediates like mono- or di-substituted byproducts .

Case Study:

In a synthesis of 6-chloro-N-cyclopentyl-N-phenyltriazine, increasing DIPEA from 1.0 to 1.2 eq. improved yields from 78% to 91% by enhancing deprotonation .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

Key Techniques:

- -NMR: Look for singlet peaks at δ 2.3–2.5 ppm (methyl groups) and δ 5.1–5.3 ppm (amine protons) .

- X-ray Crystallography: Use SHELXL for refinement to confirm bond lengths (e.g., C-N: 1.33 Å) and hydration sites .

- Mass Spectrometry: ESI-MS should show [M+H] at m/z 170.24 (calculated for CHN·HO) .

Example:

For 4-(cyclopentylamino)-6-phenyltriazine, -NMR confirmed triazine ring carbons at δ 151–164 ppm .

Advanced: How can computational modeling (e.g., DFT) predict the hydration effects on the stability of 4,6-dimethyl-1,3,5-triazin-2-amine?

Answer:

Density Functional Theory (DFT) studies can model hydrogen-bonding interactions between the triazine core and water molecules:

- Geometry Optimization: Use Gaussian09 with B3LYP/6-31G(d,p) to simulate hydrated and anhydrous forms .

- Binding Energy Analysis: Calculate ΔG for water adduct formation to assess thermodynamic stability.

- Solvent Effects: Include implicit solvent models (e.g., PCM for water) to evaluate hydration-driven conformational changes .

Findings:

In a related triazine derivative, hydration reduced planarity of the triazine ring by 2.5°, increasing solubility but decreasing thermal stability .

Basic: What purification strategies are effective for removing unreacted starting materials from this compound?

Answer:

- Chromatography: Silica gel columns with ethyl acetate/hexanes gradients (2→40%) effectively separate mono- and di-substituted byproducts .

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit differential solubility of hydrated vs. anhydrous forms .

- Centrifugation: Remove insoluble cyanuric chloride residues by cold filtration at 0°C .

Table 2: Purity Assessment Methods

| Method | Target Purity | Key Metrics | Reference |

|---|---|---|---|

| UPLC | >95% | Retention time <4 min | |

| Elemental Analysis | >99% | C, H, N ±0.3% |

Advanced: How can researchers design mechanistic studies to probe the role of substituents in triazine reactivity?

Answer:

- Kinetic Isotope Effects (KIE): Replace methyl groups with deuterated analogs to study steric vs. electronic contributions .

- Cross-Coupling Experiments: Compete 4,6-dimethyl-1,3,5-triazin-2-amine with other amines (e.g., cyclopentylamine) to quantify substitution rates .

- In Situ Monitoring: Use flow NMR to track intermediate formation in real time .

Example:

In a study on 3-methyl-1,2-xylylene derivatives, flow NMR revealed dimerization kinetics with at 24.6°C .

Basic: What safety precautions are critical when handling cyanuric chloride in triazine synthesis?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a fume hood due to cyanuric chloride’s acute toxicity (H314) .

- Neutralization Protocol: Quench excess reagent with 10% sodium bicarbonate before disposal .

- Ventilation: Maintain airflow >0.5 m/s to prevent vapor accumulation (TLV: 0.1 ppm) .

Advanced: How do hydration states influence the pharmacological activity of 4,6-dimethyl-1,3,5-triazin-2-amine derivatives?

Answer:

Hydration can alter:

- Bioavailability: Hydrated forms may exhibit higher solubility (e.g., +25% in PBS) but lower membrane permeability .

- Target Binding: Molecular dynamics simulations of mTOR inhibitors suggest water-mediated hydrogen bonds enhance binding affinity by 1.2 kcal/mol .

- Stability Studies: Accelerated degradation testing (40°C/75% RH) can quantify hydrate-to-anhydrous transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.